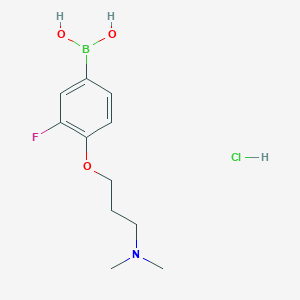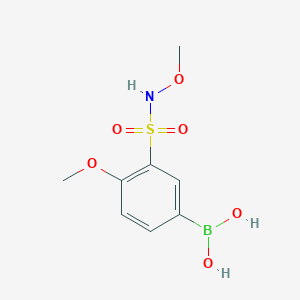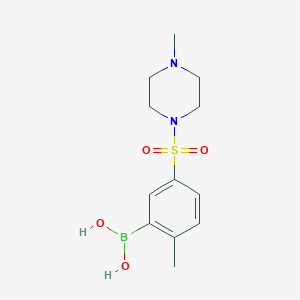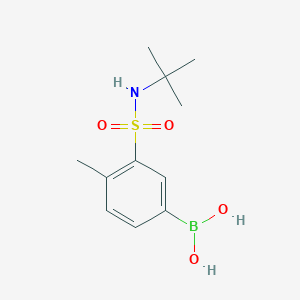![molecular formula C7H5N3O3S B1434320 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid CAS No. 1707375-53-8](/img/structure/B1434320.png)
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Vue d'ensemble
Description
The compound “2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid” is a complex organic molecule that contains a thieno[3,2-d][1,2,3]triazine ring system. This is a fused ring system that contains a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a 1,2,3-triazine (a six-membered ring with three carbon atoms and three nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2,3-triazines involve the reaction of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to form 6-aryl-1,2,3-triazine-4-carboxylate esters .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the fused ring system of the thieno[3,2-d][1,2,3]triazine, with an acetic acid group attached at the 2-position .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- The compound has been involved in the synthesis of new fused 1,2,4-triazines showing promising antimicrobial activities. For instance, the synthesis process often starts with the reaction of specific starting materials to produce various triazine derivatives, which upon further reactions with different reagents, lead to compounds with significant antimicrobial potential (Ali et al., 2016). Similar strategies have been employed to create novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with the 1,2,4-triazine ring, showcasing the versatility of this compound in synthesizing derivatives with potential biological applications (El‐Badawi et al., 2002).
Synthesis and Antifungal Activity
- Derivatives of the compound, such as 2-(3,7-dimethyl-4H-pyrazolo[3,4-e][1,2,4]triazin-4-yl)acetic acid, have been reported for their antifungal activities. These efforts highlight the compound's utility in generating biologically active agents against fungal infections, showcasing its importance in developing antifungal therapeutics (Tewari et al., 2002).
Novel Triazole Derivatives and Biological Applications
- Research has also extended into synthesizing novel triazole derivatives based on related chemical frameworks, exploring diverse biological applications. These synthetic efforts underscore the broader potential of utilizing this compound as a scaffold for developing new chemical entities with varied biological functions (Mottaghinejad & Alibakhshi, 2018).
Ring Cyclization Mechanisms
- Studies have provided insights into the ring cyclization mechanisms of triazine derivatives, contributing to a better understanding of chemical transformations involving compounds like 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid. This research is crucial for designing synthetic strategies for creating novel compounds with enhanced biological activities (Hwang et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSCKDEYBZPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



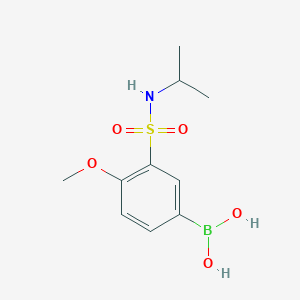
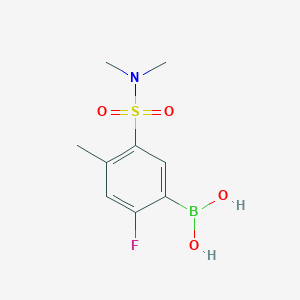

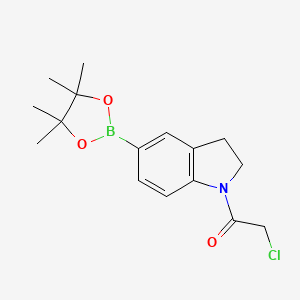


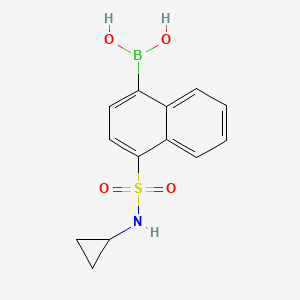

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)

